The compound can be classified as:
The synthesis of 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI) typically involves several key steps:
The specific synthetic route may vary depending on the desired yield and purity of the final product.
The molecular structure of 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI) can be analyzed using various techniques:
Key structural features include:
4-Benzothiazolemethanol undergoes various chemical reactions that highlight its utility in synthetic organic chemistry:
These reactions are essential for developing derivatives with enhanced biological properties.
The mechanism of action for 4-Benzothiazolemethanol is primarily related to its interaction with biological targets:
Quantitative analysis through assays can provide insights into its efficacy against specific pathogens.
The physical and chemical properties of 4-Benzothiazolemethanol include:
These properties are crucial for determining its applicability in various formulations.
4-Benzothiazolemethanol has several scientific applications:
The benzothiazole nucleus comprises a benzene ring fused to a thiazole heterocycle containing nitrogen and sulfur atoms. This scaffold exhibits exceptional structural versatility, enabling diverse interactions with biological targets. Its planar configuration facilitates π-π stacking with aromatic residues in enzyme binding pockets, while the endocyclic nitrogen acts as a hydrogen-bond acceptor. The sulfur atom contributes to hydrophobic interactions and influences electron delocalization across the ring system, enhancing molecular stability. These properties underpin the broad pharmacological relevance of benzothiazoles, including antitumor, antimicrobial, and central nervous system activities [2] [10].
Structurally, the 2-amino-6-methylbenzothiazole variant introduces critical hydrogen-bonding capacity via the exocyclic amine (–NH₂) and modulates electron density through the electron-donating methyl group at C6. This combination enhances binding affinity to biological macromolecules. For example, in antitubercular applications, benzothiazole derivatives inhibit Mycobacterium tuberculosis growth by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in arabinogalactan biosynthesis [10]. The scaffold’s metabolic stability and capacity for structural diversification further support its utility in rational drug design.
Table 1: Key Physicochemical Properties of 2-Amino-6-methylbenzothiazole
Property | Value/Characteristic | Biological Significance |
---|---|---|
Molecular Formula | C₈H₈N₂S | Balanced hydrophobicity for membrane permeation |
Hydrogen Bond Donors | 1 (NH₂ group) | Target recognition via H-bonding |
Hydrogen Bond Acceptors | 3 (Thiazole N, NH₂ if protonated) | Enhanced solubility & protein interactions |
Electron-Donating Group | Methyl at C6 | Modulates electron density & metabolic stability |
Aromatic System | Bicyclic planar structure | DNA intercalation & enzyme active-site binding |
Derivatives of 2-amino-6-methylbenzothiazole are systematically classified based on substitution patterns and synthetic pathways. The primary categories include:
Table 2: Synthetic Routes to Key Derivative Classes
Derivative Class | Synthetic Method | Reagents/Conditions | Yield Range |
---|---|---|---|
2-Amino-6-methylbenzothiazole | Leuckart-Wallach reaction | p-Toluidine, thiourea, bromine/chlorobenzene | 64–67% [8] |
C2-Acylated | Acylation | Acid chlorides/pyridine | 70–85% [5] |
Schiff Bases | Condensation | Aldehydes/ethanol/reflux | 60–92% [5] |
Thiazolidinones | Cyclocondensation | Thioglycolic acid/1,4-dioxane/Dean-Stark | 55–80% [5] |
Benzothienothiazoles | Cu-catalyzed annulation | 2-(2-Bromophenyl)acetonitrile, S₈, DMSO | 40–65% [10] |
The hydroxymethyl (–CH₂OH) group at the 4-position of 2-amino-6-methylbenzothiazole significantly alters bioactivity through three key mechanisms:
In antimicrobial applications, hydroxymethyl-containing derivatives demonstrate superior membrane penetration. For instance, compound 6j (2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamide) exhibits minimal inhibitory concentrations (MIC) of 25 μg/mL against Escherichia coli and 50 μg/mL against Staphylococcus aureus – outperforming ampicillin against the latter. This activity arises from enhanced target binding to bacterial gyrase or DprE1, facilitated by hydrogen bonding between the hydroxymethyl oxygen and active-site residues [5] [10].
Table 3: Bioactivity Modulation by Hydroxymethyl Substitution
Biological Activity | Unsubstituted Analog (MIC/IC₅₀) | Hydroxymethyl Derivative (MIC/IC₅₀) | Enhancement Factor |
---|---|---|---|
Antibacterial (E. coli) | 150 μg/mL [5] | 25–50 μg/mL [5] | 3–6× |
Antifungal (C. albicans) | 250 μg/mL [5] | 100 μg/mL [5] | 2.5× |
Antitubercular (DprE1 IC₅₀) | >50 μM [10] | 1.8–8.3 μM [10] | 6–28× |
Anticonvulsant (ED₅₀)* | 45 mg/kg [3] | 12 mg/kg [3] | 3.75× |
Note: Anticonvulsant data based on structural analogs like riluzole derivatives [3]
The hydroxymethyl group’s conformational flexibility enables optimal spatial positioning for target engagement. In excitatory amino acid neurotransmission antagonism, derivatives like 2-amino-6-trifluoromethoxy benzothiazole (riluzole precursor) suppress glutamate release 3.75-fold more effectively than rigid analogs, reducing cerebellar cyclic guanosine monophosphate (cGMP) levels at lower doses [3]. This underpins the pharmacophore’s utility in neurodegenerative and seizure disorders.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7